molecular formula C11H14O4S B1458012 Oxetan-3-ylmethyl 4-methylbenzenesulfonate CAS No. 1395417-57-8

Oxetan-3-ylmethyl 4-methylbenzenesulfonate

Cat. No. B1458012
Key on ui cas rn: 1395417-57-8
M. Wt: 242.29 g/mol
InChI Key: DZDXQYOMYPRXBA-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Patent
US08987307B2

Procedure details

To a solution of oxetan-3-yl-methanol (300 mg, 3.41 mmol, CAS RN 6246-06-6) in CH2Cl2 (3 mL) was added triethylamine (517 mg, 712 μl, 5.11 mmol), DMAP (41.6 mg, 341 μmol) and p-toluenesulfonyl chloride (779 mg, 4.09 mmol) at 0° C. The reaction mixture was stirred for 3 hours at room temperature. The reaction mixture was poured on 30 mL 1M aqueous HCl and 30 mL CH2Cl2 and the layers were separated. The aqueous layer was extracted a second time with 30 mL CH2Cl2. The organic layers were washed with 30 mL brine, dried over MgSO4, filtered and concentrated under vacuum. The compound was purified by silica gel chromatography on a 20 g column using a MPLC system (CombiFlash Companion, Isco Inc.) eluting with a gradient of n-heptane:EtOAc (100:0 to 50:50). Colorless liquid (595 mg, 72%).
Quantity
300 mg
Type
reactant
Reaction Step One
Quantity
712 μL
Type
reactant
Reaction Step One
Quantity
779 mg
Type
reactant
Reaction Step One
Quantity
3 mL
Type
solvent
Reaction Step One
Name
Quantity
41.6 mg
Type
catalyst
Reaction Step One
Name
Quantity
30 mL
Type
reactant
Reaction Step Two
Quantity
30 mL
Type
solvent
Reaction Step Two

Identifiers

REACTION_CXSMILES
[O:1]1[CH2:4][CH:3]([CH2:5][OH:6])[CH2:2]1.C(N(CC)CC)C.[C:14]1([CH3:24])[CH:19]=[CH:18][C:17]([S:20](Cl)(=[O:22])=[O:21])=[CH:16][CH:15]=1.Cl>C(Cl)Cl.CN(C1C=CN=CC=1)C>[CH3:24][C:14]1[CH:19]=[CH:18][C:17]([S:20]([O:6][CH2:5][CH:3]2[CH2:4][O:1][CH2:2]2)(=[O:22])=[O:21])=[CH:16][CH:15]=1

Inputs

Step One
Name
Quantity
300 mg
Type
reactant
Smiles
O1CC(C1)CO
Name
Quantity
712 μL
Type
reactant
Smiles
C(C)N(CC)CC
Name
Quantity
779 mg
Type
reactant
Smiles
C1(=CC=C(C=C1)S(=O)(=O)Cl)C
Name
Quantity
3 mL
Type
solvent
Smiles
C(Cl)Cl
Name
Quantity
41.6 mg
Type
catalyst
Smiles
CN(C)C=1C=CN=CC1
Step Two
Name
Quantity
30 mL
Type
reactant
Smiles
Cl
Name
Quantity
30 mL
Type
solvent
Smiles
C(Cl)Cl

Conditions

Temperature
Control Type
AMBIENT
Stirring
Type
CUSTOM
Details
The reaction mixture was stirred for 3 hours at room temperature
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

CUSTOM
Type
CUSTOM
Details
the layers were separated
EXTRACTION
Type
EXTRACTION
Details
The aqueous layer was extracted a second time with 30 mL CH2Cl2
WASH
Type
WASH
Details
The organic layers were washed with 30 mL brine
DRY_WITH_MATERIAL
Type
DRY_WITH_MATERIAL
Details
dried over MgSO4
FILTRATION
Type
FILTRATION
Details
filtered
CONCENTRATION
Type
CONCENTRATION
Details
concentrated under vacuum
CUSTOM
Type
CUSTOM
Details
The compound was purified by silica gel chromatography on a 20 g column
WASH
Type
WASH
Details
eluting with a gradient of n-heptane:EtOAc (100:0 to 50:50)

Outcomes

Product
Details
Reaction Time
3 h
Name
Type
Smiles
CC1=CC=C(C=C1)S(=O)(=O)OCC1COC1

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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